REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:12][NH:13][CH:14]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].ClS([N:24]=[C:25]=[O:26])(=O)=O>ClCCl>[C:25]([C:14]1[NH:13][CH:12]=[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]=1[C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)(=[O:26])[NH2:24]
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Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1C(=CNC1)C(=O)OCC
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Name
|
|
Quantity
|
8.1 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-24 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at a temperature in the region of −24° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added, at a temperature in the region of −24° C. under an argon atmosphere
|
Type
|
TEMPERATURE
|
Details
|
to warm to a temperature in the region of 20° C. over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the crystallization
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at a temperature in the region of 20° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to a temperature in the region of 5° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a No 3 sinter funnel
|
Type
|
WASH
|
Details
|
The solid is washed with three times 40 cm3 of dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is then heated at a temperature in the region of 40° C. for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled at a temperature in the region of 5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
before filtering through a No 3 sinter funnel
|
Type
|
WASH
|
Details
|
The solid is successively washed with twice 50 cm3 of water and twice 30 cm3 of petroleum ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. for 16 hours
|
Duration
|
16 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=C(C(=CN1)C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |